An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid. This compound, a derivative of the naturally occurring aldehyde vanillin, is a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both an aldehyde and a carboxylic acid, makes it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents.[1] This document details a reliable synthetic route, thorough characterization data, and explicit experimental protocols to facilitate its preparation and analysis in a laboratory setting.
Introduction
4-(4-Formyl-3-methoxyphenoxy)butanoic acid (CAS No. 309964-23-6) is a substituted phenoxyalkanoic acid.[1] The structure incorporates a vanillin moiety linked to a butanoic acid chain via an ether bond. This arrangement provides two key functional groups: a reactive aldehyde and a carboxylic acid suitable for amide bond formation or other derivatization. This unique combination makes it a significant intermediate in the development of novel pharmaceuticals, particularly in the exploration of anti-inflammatory and anti-cancer agents.[1] The methoxy and formyl groups on the aromatic ring also influence the compound's solubility and reactivity, offering multiple avenues for chemical modification.[1] This guide serves as a practical resource for researchers engaged in the synthesis and application of this versatile compound.
Synthesis
The synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is typically achieved through a two-step process commencing with vanillin (4-hydroxy-3-methoxybenzaldehyde). The overall synthetic scheme is depicted below.
Scheme 1: Synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid
Caption: Synthetic workflow for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
The first step involves a Williamson ether synthesis, where the phenolic hydroxyl group of vanillin reacts with an alkyl halide, in this case, ethyl 4-bromobutanoate, in the presence of a weak base such as potassium carbonate. This reaction forms the ether linkage and yields the ester intermediate, ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate.
The second step is the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide, in a mixture of water and an organic solvent like ethanol, followed by acidification to protonate the carboxylate and yield the final product.
Characterization
The successful synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is confirmed through various analytical techniques. The expected physical and spectral data are summarized in the tables below.
Physical Properties
| Property | Value |
| CAS Number | 309964-23-6 |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Appearance | Yellowish powder |
| Melting Point | 128 - 133 °C |
Data sourced from chemical supplier information.[1]
Spectroscopic Data
The following tables outline the expected NMR and IR spectral data for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid. The predicted values are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.85 | s | 1H | -CHO |
| ~7.40 | d | 1H | Ar-H |
| ~7.35 | s | 1H | Ar-H |
| ~6.95 | d | 1H | Ar-H |
| ~4.15 | t | 2H | -O-CH₂- |
| ~3.90 | s | 3H | -OCH₃ |
| ~2.60 | t | 2H | -CH₂-COOH |
| ~2.15 | p | 2H | -CH₂-CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~191.0 | -CHO |
| ~178.0 | -COOH |
| ~152.0 | Ar-C-O |
| ~150.0 | Ar-C-OCH₃ |
| ~127.0 | Ar-C |
| ~125.0 | Ar-C |
| ~112.0 | Ar-C |
| ~110.0 | Ar-C |
| ~68.0 | -O-CH₂- |
| ~56.0 | -OCH₃ |
| ~30.0 | -CH₂-COOH |
| ~24.0 | -CH₂-CH₂-CH₂- |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~2950 | C-H stretch (aliphatic) |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1730 | C=O stretch (Carboxylic acid) |
| ~1680 | C=O stretch (Aldehyde) |
| ~1590, ~1510 | C=C stretch (aromatic) |
| ~1270 | C-O stretch (ether) |
| ~1150 | C-O stretch (methoxy) |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
Synthesis of Ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate
Caption: Workflow for the synthesis of the ester intermediate.
Materials:
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Vanillin (1.0 eq)
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Ethyl 4-bromobutanoate (1.1 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
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Acetone, anhydrous
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin, anhydrous potassium carbonate, and acetone.
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Stir the suspension at room temperature for 15 minutes.
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Add ethyl 4-bromobutanoate to the mixture.
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Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
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Filter the solid potassium carbonate and wash the solid with acetone.
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Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate.
Synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid
Caption: Workflow for the hydrolysis of the ester to the final product.
Materials:
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Ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve the ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of sodium hydroxide in water to the flask.
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Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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After the reaction is complete, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure product as a yellowish powder.
Safety Precautions
Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. The reagents used in this synthesis have specific hazards that should be reviewed from their respective Safety Data Sheets (SDS) before use.
Conclusion
This technical guide has outlined a robust and reproducible method for the synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. The detailed experimental protocols are intended to enable researchers to readily produce this valuable intermediate for their research and development endeavors in drug discovery and organic synthesis.
